molecular formula C22H27NO2S B2391211 2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide CAS No. 1208921-79-2

2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

Cat. No.: B2391211
CAS No.: 1208921-79-2
M. Wt: 369.52
InChI Key: JMNHLHUMOCYCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is a useful research compound. Its molecular formula is C22H27NO2S and its molecular weight is 369.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

One area of scientific research involving compounds structurally related to 2-(ethylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is the exploration of their antimicrobial properties. For instance, a study by Limban et al. (2011) synthesized new acylthiourea derivatives, including those similar in structure to the compound of interest, and tested their antimicrobial efficacy. These compounds showed significant activity against various bacterial and fungal strains, including Gram-positive and Gram-negative bacteria, at low concentrations. The study highlighted the influence of different substituents on the phenyl group attached to the thiourea nitrogen on the level of antimicrobial activity, with certain substituents enhancing the effectiveness against specific bacterial strains (Limban et al., 2011).

Neuroleptic Activity

Another research direction involves the synthesis and evaluation of benzamides, including those structurally related to this compound, for their potential neuroleptic (antipsychotic) activity. A study conducted by Iwanami et al. (1981) designed and synthesized a series of benzamides to assess their inhibitory effects on apomorphine-induced stereotyped behavior in rats. The study found a good correlation between the structure of the compounds and their activity, indicating the potential of certain benzamides as potent drugs for the treatment of psychosis with fewer side effects (Iwanami et al., 1981).

Properties

IUPAC Name

2-ethylsulfanyl-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2S/c1-3-26-20-9-5-4-8-19(20)21(24)23-16-22(14-6-7-15-22)17-10-12-18(25-2)13-11-17/h4-5,8-13H,3,6-7,14-16H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNHLHUMOCYCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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